molecular formula C12H15ClN4O2 B12768101 Glycine, N-ethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- CAS No. 86873-09-8

Glycine, N-ethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)-

Cat. No.: B12768101
CAS No.: 86873-09-8
M. Wt: 282.72 g/mol
InChI Key: OUDMDWPZASZWIZ-UHFFFAOYSA-N
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Description

Glycine, N-ethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- is a complex organic compound with the molecular formula C12H15ClN4O2. This compound is characterized by the presence of an indoline ring, a hydrazide group, and a glycine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-ethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- typically involves the condensation of N-ethylglycine with 2-oxo-3-indolinehydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography are often employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

Glycine, N-ethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted hydrazides .

Scientific Research Applications

Glycine, N-ethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Glycine, N-ethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine, N-ethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

86873-09-8

Molecular Formula

C12H15ClN4O2

Molecular Weight

282.72 g/mol

IUPAC Name

2-(ethylamino)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide;hydrochloride

InChI

InChI=1S/C12H14N4O2.ClH/c1-2-13-7-10(17)15-16-11-8-5-3-4-6-9(8)14-12(11)18;/h3-6,13-14,18H,2,7H2,1H3;1H

InChI Key

OUDMDWPZASZWIZ-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)N=NC1=C(NC2=CC=CC=C21)O.Cl

Origin of Product

United States

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